molecular formula C22H24N2OS2 B11190203 2-(2,4-dimethylphenyl)-6-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

2-(2,4-dimethylphenyl)-6-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B11190203
M. Wt: 396.6 g/mol
InChI Key: AYPBVOGFPYIPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenyl)-6-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a complex organic compound with a unique structure that combines elements of quinoline and isothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-6-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2,4-dimethylphenylamine with ethyl 2-chloroacetate to form an intermediate, which is then cyclized with sulfur and a suitable base to yield the desired isothiazoloquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenyl)-6-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and isothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or isothiazole rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-6-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Isothiazole Derivatives: Compounds with similar isothiazole structures that may have antimicrobial or other biological activities.

Uniqueness

What sets 2-(2,4-dimethylphenyl)-6-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione apart is its combined quinoline and isothiazole structure, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H24N2OS2

Molecular Weight

396.6 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C22H24N2OS2/c1-6-25-17-9-7-8-15-18-20(22(4,5)23-19(15)17)27-24(21(18)26)16-11-10-13(2)12-14(16)3/h7-12,23H,6H2,1-5H3

InChI Key

AYPBVOGFPYIPCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1NC(C3=C2C(=S)N(S3)C4=C(C=C(C=C4)C)C)(C)C

Origin of Product

United States

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